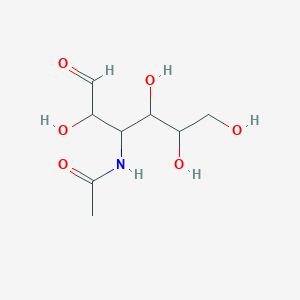
N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetamido-3-deoxy-D-glucose is a derivative of glucose where the hydroxyl group at the third carbon is replaced by an acetamido group. This compound is a significant component in various biological systems and is involved in the biosynthesis of complex carbohydrates and glycoproteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-3-deoxy-D-glucose typically involves the modification of D-glucose. One common method includes the conversion of D-glucose to its acetamido derivative through a series of chemical reactions. For instance, the reaction of 2-acetamido-2-deoxy-D-glucose with acetyl chloride under controlled conditions can yield 3-acetamido-3-deoxy-D-glucose .
Industrial Production Methods: Industrial production of 3-acetamido-3-deoxy-D-glucose often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as acetylation, deacetylation, and purification through crystallization .
化学反应分析
Types of Reactions: 3-Acetamido-3-deoxy-D-glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it into different sugar alcohols.
Substitution: The acetamido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like hydrochloric acid and sodium hydroxide are used for substitution reactions.
Major Products: The major products formed from these reactions include various sugar derivatives and sugar alcohols, which have significant applications in pharmaceuticals and biochemistry .
科学研究应用
3-Acetamido-3-deoxy-D-glucose has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycosides.
Biology: It plays a role in the study of glycoproteins and glycolipids.
Medicine: It is involved in the development of antibiotics and antiviral agents.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals
作用机制
The mechanism of action of 3-acetamido-3-deoxy-D-glucose involves its incorporation into glycoproteins and glycolipids. It acts as a substrate for glycosyltransferases, which catalyze the transfer of sugar moieties to proteins and lipids. This process is crucial for the formation of cell surface structures and signaling molecules .
相似化合物的比较
N-Acetyl-D-glucosamine: Similar in structure but differs in the position of the acetamido group.
3-Acetamido-3,6-dideoxy-D-glucose: Another derivative with additional deoxygenation at the sixth carbon
Uniqueness: 3-Acetamido-3-deoxy-D-glucose is unique due to its specific structural configuration, which makes it a valuable intermediate in the synthesis of various biologically active compounds. Its ability to undergo diverse chemical reactions further enhances its utility in research and industrial applications .
属性
分子式 |
C8H15NO6 |
|---|---|
分子量 |
221.21 g/mol |
IUPAC 名称 |
N-(2,4,5,6-tetrahydroxy-1-oxohexan-3-yl)acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-7(5(13)2-10)8(15)6(14)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12) |
InChI 键 |
COOPVYPQMRXUHU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC(C(C=O)O)C(C(CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















